molecular formula C10H10BrClN2O2 B2359313 N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide CAS No. 929973-30-8

N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide

Cat. No.: B2359313
CAS No.: 929973-30-8
M. Wt: 305.56
InChI Key: DXGOKDOZJCNWHG-UHFFFAOYSA-N
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Description

N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide is a chemical compound with the molecular formula C10H10BrClN2O2 and a molecular weight of 305.56 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide typically involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then treated with methyl isocyanate to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amides, while oxidation reactions produce oxides or other oxidized derivatives.

Scientific Research Applications

N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2-chlorophenyl)carbamoyl]methyl}-2-chloroacetamide
  • N-{[(2-fluorophenyl)carbamoyl]methyl}-2-chloroacetamide
  • N-{[(2-iodophenyl)carbamoyl]methyl}-2-chloroacetamide

Uniqueness

N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide is unique due to the presence of the bromine atom, which imparts specific chemical properties such as increased reactivity and potential for halogen bonding. This uniqueness makes it valuable in certain chemical reactions and biological studies where bromine’s properties are advantageous.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(2-chloroacetyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O2/c11-7-3-1-2-4-8(7)14-10(16)6-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGOKDOZJCNWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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